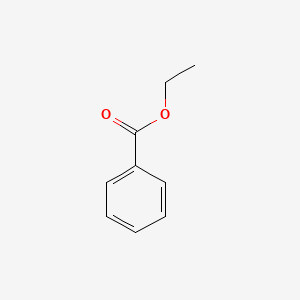

Ethyl benzoate

Descripción general

Descripción

Ethyl benzoate is an ester formed by the condensation of benzoic acid and ethanol. It is a colorless liquid with a pleasant odor described as sweet, wintergreen, fruity, medicinal, cherry, and grape . This compound is almost insoluble in water but miscible with most organic solvents . This compound is commonly used in fragrances and artificial fruit flavors .

Mecanismo De Acción

Target of Action

Ethyl benzoate, a simple yet significant ester, is a derivative of benzoic acid . It is primarily used as a flavoring agent in pharmaceuticals to mask the taste of various medications, making them more palatable for consumers . It is also a favored ingredient in perfumes and scented beauty products, enhancing the olfactory appeal of creams and lotions .

Mode of Action

This compound is formed by the condensation of benzoic acid and ethanol . The synthesis of this compound is primarily conducted through the esterification of benzoic acid. This process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction follows the Fischer esterification mechanism, which is reversible .

Biochemical Pathways

It is known that esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .

Pharmacokinetics

It is known that this compound is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents . This suggests that it may have good bioavailability due to its ability to dissolve in organic solvents.

Result of Action

The result of this compound’s action is primarily sensory. As a flavoring agent, it masks the taste of various medications, making them more palatable for consumers . In perfumery and cosmetics, this compound’s pleasant, slightly sweet scent reminiscent of almonds makes it a favored ingredient in perfumes and scented beauty products .

Action Environment

This compound should be kept in a cool, well-ventilated area away from direct sunlight and heat sources . The ester should be stored in a tightly sealed and moisture-resistant container to prevent hydrolysis and the loss of aroma . Environmental factors such as temperature, light, and humidity can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

Ethyl benzoate participates in biochemical reactions primarily as an ester. It is formed by the esterification of benzoic acid with ethanol, a reaction catalyzed by a strong acid such as sulfuric acid

Cellular Effects

It has been suggested that this compound may enhance cellular cholesterol efflux to high-density lipoprotein (HDL), and reduce net lipid accumulation in response to oxidized low-density lipoprotein (LDL)

Molecular Mechanism

It is known that this compound is synthesized through the esterification of benzoic acid with ethanol, a reaction that follows the Fischer esterification mechanism

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound

Metabolic Pathways

This compound is likely metabolized through ester hydrolysis, which would yield ethanol and benzoic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . Another method involves the transesterification of mthis compound with ethanol in the presence of potassium ethylate .

Industrial Production Methods: In industrial settings, this compound is produced by adding benzoic acid, anhydrous alcohol, modified clay, and a water-carrying agent into a reaction container with a water separator. The mixture is heated for refluxing to separate water, and the reaction continues until no beads appear. The reaction solution is then washed, dried, and distilled to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl benzoate undergoes various chemical reactions, including hydrolysis, reduction, and transesterification .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to benzoic acid and ethanol under acidic or basic conditions.

Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent.

Transesterification: this compound can undergo transesterification reactions to form different esters by applying LeChatlier’s principle.

Major Products:

Hydrolysis: Benzoic acid and ethanol.

Reduction: Alcohols or aldehydes.

Transesterification: Different esters.

Aplicaciones Científicas De Investigación

Ethyl benzoate is used in various scientific research applications:

Biology: this compound is used in the study of ester hydrolysis and enzyme activity.

Medicine: It is used in the formulation of certain pharmaceuticals and as a flavoring agent in medicinal syrups.

Comparación Con Compuestos Similares

- Methyl benzoate

- Propyl benzoate

- Isopropyl benzoate

- Phenyl benzoate

Comparison: this compound is unique due to its specific esterification of benzoic acid with ethanol, resulting in distinct solubility and reactivity characteristics. Compared to mthis compound, this compound has a slightly higher molecular weight and different solubility properties. Propyl benzoate and isopropyl benzoate have longer alkyl chains, which affect their physical properties and reactivity. Phenyl benzoate, on the other hand, has an aromatic ring attached to the ester group, giving it unique chemical properties .

Actividad Biológica

Ethyl benzoate is an aromatic ester with notable biological activities, which have been the subject of various studies. This article explores its biosynthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

1. Biosynthesis of this compound

This compound is synthesized in plants through the action of specific enzymes. A recent study identified a BAHD acyltransferase gene, designated LoAAT1 , in Lilium oriental hybrid ‘Siberia’, which plays a crucial role in the biosynthesis of ethyl and mthis compound. The study demonstrated that LoAAT1 catalyzes the conversion of ethanol and benzoyl-CoA into this compound through in vitro assays, indicating its significance in floral scent production .

Key Findings:

- Biosynthetic Pathway: LoAAT1 is responsible for producing this compound and can also form mthis compound.

- Emission Patterns: this compound emission displays rhythmic variation, peaking at specific times during the day .

2. Pharmacological Properties

This compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties.

2.1 Anti-inflammatory Activity

Research has shown that derivatives of this compound bearing pyrrolizine and indolizine moieties demonstrate significant anti-inflammatory effects. These compounds exhibit preferential inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | COX-1 Inhibition | COX-2 Inhibition | GIT Safety Profile |

|---|---|---|---|

| 9a | Moderate | Strong | Better than Ibuprofen |

| 10b | Moderate | Strong | Better than Ibuprofen |

| 11b | Moderate | Strong | Better than Ibuprofen |

2.2 Antioxidant Activity

This compound has been investigated for its antioxidant properties. A study highlighted its potential to scavenge free radicals, contributing to cellular protection against oxidative stress .

3. Antidiabetic and Anti-obesity Effects

Recent studies have also explored the antidiabetic and anti-obesity effects of compounds derived from this compound. One study reported that certain derivatives exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion, indicating potential for managing diabetes .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | IC50 Value (µg/ml) | Comparison Drug |

|---|---|---|

| Anti-lipase | 107.95 ± 1.88 | Orlistat (25.01 ± 0.78) |

| α-Amylase Inhibition | Not specified | N/A |

Case Study 1: Floral Scent Production

In Lilium oriental hybrid ‘Siberia’, the rhythmic emission of this compound was linked to floral development stages, with maximum release occurring at specific times during the day. This finding emphasizes the ecological role of this compound in attracting pollinators .

Case Study 2: Anticancer Potential

In vitro studies on this compound derivatives showed cytotoxic activity against several cancer cell lines (MCF-7, A2780, HT29), suggesting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038696 | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.50 °C. @ 760.00 mm Hg | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.043-1.050 | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-89-0 | |

| Record name | Ethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J115BRJ15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34 °C | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethyl benzoate has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

A: Yes, research has identified specific Raman frequencies for this compound, distinguishing it from similar compounds like mthis compound and ethyl cinnamate. []

A: Research shows that the presence of this compound, especially in combination with C12-15 alkyl benzoate, significantly enhances the chemical stability of BPO in both solutions and gel formulations. []

A: Yes, studies have shown that chlorosulfonated polyethylene geomembrane exhibits good compatibility with this compound, showing no signs of chemical attack even at elevated temperatures. []

A: Yes, both Ti3AlC2 and Ti2AlC exhibit catalytic activity in this compound synthesis from benzoic acid and ethanol. Interestingly, Ti3AlC2 shows enhanced performance at higher temperatures, while Ti2AlC favors lower temperatures. [, ]

A: Sulfamic acid can act as an effective catalyst in the synthesis of this compound from ethanol and benzoic acid. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique to identify and quantify this compound in mixtures, particularly in food science for analyzing fruit aroma profiles. [, ]

A: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) has been successfully used to analyze the volatile aromatic compounds in starfruit, including this compound. []

A: Research indicates that incorporating this compound and C12-15 alkyl benzoate into BPO formulations, particularly in ternary solvent systems, leads to superior BPO stability compared to formulations using single solvents or binary mixtures. []

A: Studies demonstrate that apple trees infected with apple proliferation phytoplasma emit a significantly higher amount of this compound compared to healthy trees. This altered volatile profile may play a role in attracting insect vectors and spreading the disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.